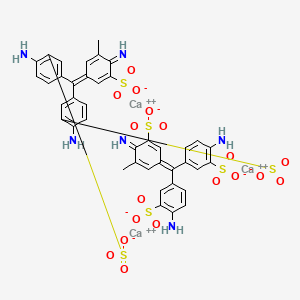
Acid Fuchsin xcalcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid Fuchsin xcalcium salt typically involves the sulfonation of triaminotriphenylmethane. This process includes the reaction of aniline derivatives with sulfuric acid under controlled conditions to introduce sulfonic acid groups into the aromatic rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acid Fuchsin xcalcium salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties, making it useful for various staining techniques.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions include modified dye molecules with altered staining properties, which can be tailored for specific applications in biological and chemical research .
Applications De Recherche Scientifique
Acid Fuchsin xcalcium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to differentiate between different tissue types.
Medicine: Utilized in diagnostic assays and staining of blood smears.
Industry: Applied in the textile industry for dyeing fabrics and in the food industry as a colorant
Mécanisme D'action
The mechanism of action of Acid Fuchsin xcalcium salt involves its ability to bind to specific cellular components, such as proteins and nucleic acids. The dye’s sulfonic acid groups interact with positively charged sites on these molecules, resulting in the formation of stable complexes that exhibit distinct colors. This property makes it an effective staining agent for various biological samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
Basic Fuchsin: Another triaminotriphenylmethane dye, but with different staining properties.
Safranin: A basic dye used for counterstaining in histology.
Crystal Violet: A triphenylmethane dye used in Gram staining of bacteria
Uniqueness
Acid Fuchsin xcalcium salt is unique due to its strong affinity for connective tissues and its ability to stain multiple cellular components simultaneously. This makes it particularly valuable in complex staining protocols where differentiation between various tissue types is required .
Propriétés
Formule moléculaire |
C40H32Ca3N6O18S6 |
|---|---|
Poids moléculaire |
1197.3 g/mol |
Nom IUPAC |
tricalcium;3-[bis(4-amino-3-sulfonatophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/2C20H19N3O9S3.3Ca/c2*1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;;/h2*2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;;3*+2/p-6 |
Clé InChI |
KNPNTOHIIWJPNE-UHFFFAOYSA-H |
SMILES canonique |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


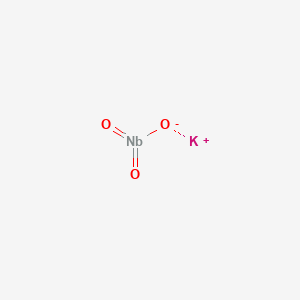

![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)

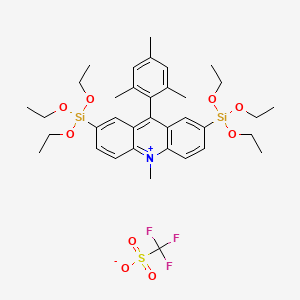
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)
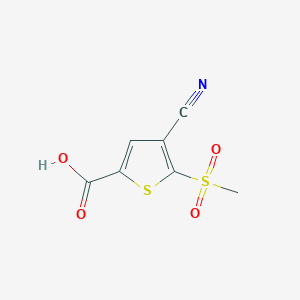
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
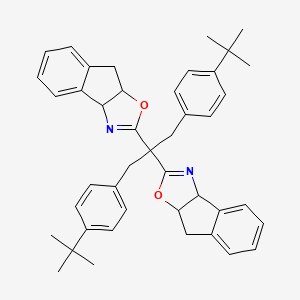
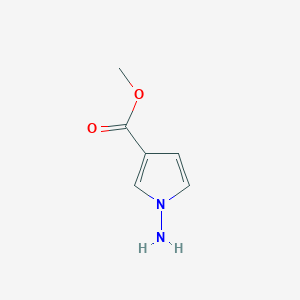
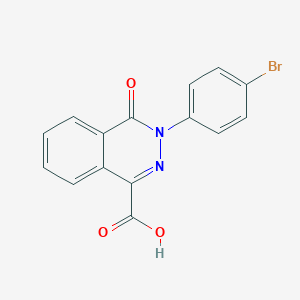
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)
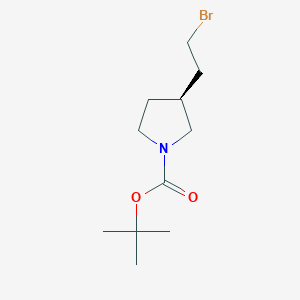
![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
